1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQMOCCHHQQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole involves several steps. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with 2-methylindole under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid. The mixture is refluxed to facilitate the formation of the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates substitution at the 3-chloro position. Key reactions include:
Reaction with Amines
Under basic conditions (e.g., K₂CO₃/DMF), the chloro group undergoes displacement by primary or secondary amines to form substituted pyridines. For example:
Yields depend on the steric and electronic nature of the amine nucleophile .
Reaction with Thiols
Thiols (e.g., NaSH) replace the chloro group via SNAr mechanisms, forming pyridyl sulfides. This reaction proceeds efficiently at 80–100°C in polar aprotic solvents .
Oxidation Reactions
The indole moiety and methyl group are susceptible to oxidation:
Indole Ring Oxidation
Strong oxidants (e.g., KMnO₄) oxidize the indole’s pyrrole ring to form oxindole derivatives. Controlled conditions yield hydroxylated intermediates.
Methyl Group Oxidation
The 2-methyl substituent on the indole is oxidized to a carboxylic acid using CrO₃ or RuO₄, producing:
This reaction is critical for generating bioactive metabolites .
Cross-Coupling Reactions
The chloro and trifluoromethyl groups enable transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids, replacing the chloro group with aryl rings. For example:
This method is widely used to diversify the pyridine scaffold.
Buchwald-Hartwig Amination
The indole’s NH group participates in C–N bond formation with aryl halides, yielding N-arylindoles under Pd catalysis .
Reduction Reactions
Selective reductions modify the indole and pyridine systems:
Indole Ring Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring, forming a tetrahydroindole derivative:
This reaction alters the compound’s planarity and bioactivity .
Trifluoromethyl Group Stability
The CF₃ group resists reduction under standard conditions, preserving its electron-withdrawing effects .
Cycloaddition and Functionalization
The indole’s conjugated system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Additionally, the methyl group undergoes Friedel-Crafts alkylation with activated alkyl halides.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. Its molecular weight is approximately 310.70 g/mol, and it exhibits distinct structural characteristics that contribute to its functionality in various applications.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing the trifluoromethyl group have been studied for their potential anticancer properties. Research indicates that derivatives of indole, including 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole, may inhibit tumor growth by interfering with cellular signaling pathways.
- A study highlighted that certain indole derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
- Antiviral Properties :
- Neuroprotective Effects :
Agrochemical Applications
-
Pesticide Development :
- The trifluoromethyl group enhances the biological activity of agrochemicals. Research indicates that compounds like 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole can be effective as insecticides or fungicides due to their ability to disrupt pest physiology .
- A comparative analysis shows that trifluoromethyl-containing pesticides exhibit improved efficacy over traditional counterparts, leading to more effective pest management strategies.
- Herbicide Formulation :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Physicochemical Properties
- Lipophilicity : The target compound’s logP (predicted) is higher than the hydrazide derivative (C₁₇H₁₂ClF₃N₄O) due to the absence of polar hydrazide groups, favoring membrane permeability .
- Reactivity : Brominated derivatives (e.g., 344277-84-5) exhibit increased electrophilicity, enabling nucleophilic substitution reactions, unlike the parent compound .
- Thermal Stability : The dimeric analogue (338393-40-1) has a higher molar mass and likely superior thermal stability, critical for high-temperature agrochemical processing .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, alongside relevant research findings and case studies.
- Chemical Formula : C₁₂H₈ClF₃N
- Molecular Weight : 279.69 g/mol
- CAS Number : 251310-42-6
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, the compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole | 5.40 (COX-1), 0.01 (COX-2) | |
| Celecoxib (standard) | 54.65 (COX-1), 0.02 (COX-2) |
The selectivity index for COX-2 inhibition was notably high, indicating a promising therapeutic profile for inflammatory diseases.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies revealed potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
3. Anticancer Properties
The anticancer potential of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole has also been investigated. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest for further development as an anticancer drug.
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of the compound in a mouse model of inflammation. Mice treated with the compound showed a significant reduction in paw swelling compared to control groups, demonstrating its potential for therapeutic use in inflammatory conditions.
Case Study 2: Combination Therapy
Another study explored the effects of combining this indole derivative with existing chemotherapeutics. The combination resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that it could be utilized to overcome drug resistance in cancer therapy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
